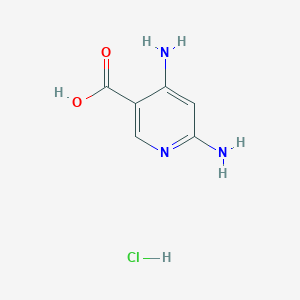

4,6-Diaminopyridine-3-carboxylicacidhydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Diaminopyridine-3-carboxylicacidhydrochloride is a chemical compound with the molecular formula C6H7N3O2·HCl. It is a derivative of pyridine and is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is often used in research due to its unique chemical properties and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diaminopyridine-3-carboxylicacidhydrochloride typically involves the reaction of 4,6-diaminonicotinic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves the following steps:

- Dissolution of 4,6-diaminonicotinic acid in a suitable solvent.

- Addition of hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature to facilitate the reaction.

- Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, ensuring the compound meets the required specifications for research and commercial applications.

化学反应分析

Reactions at Amino Groups

The two amino groups at positions 4 and 6 participate in nucleophilic substitution, condensation, and coordination chemistry.

Acylation

-

Reagents/Conditions : Acetic anhydride, acetyl chloride, or benzoyl chloride in polar aprotic solvents (e.g., DMF) at 0–25°C.

-

Products : N-acetyl or N-benzoyl derivatives.

-

Mechanism : Nucleophilic attack by the amino group on the acylating agent.

Diazotization and Azo Coupling

-

Reagents/Conditions : Sodium nitrite/HCl at 0–5°C, followed by coupling with electron-rich aromatics (e.g., phenols, amines) .

-

Key Data : Optimal pH range: 2–4; yields depend on substituent electronic effects .

Condensation with Carbonyl Compounds

-

Reagents/Conditions : Aldehydes/ketones in ethanol under reflux .

-

Products : Schiff bases (imines) or cyclized imidazo[4,5-b]pyridines .

-

Example : Reaction with pyrazole-3-carbaldehyde forms fused heterocycles via intramolecular cyclization .

Reactions at the Carboxylic Acid Group

The carboxylic acid at position 3 undergoes typical acid-derived transformations.

Esterification

-

Reagents/Conditions : Methanol or ethanol with HCl catalysis.

-

Products : Methyl/ethyl esters (e.g., methyl 4,6-diaminopyridine-3-carboxylate hydrochloride).

Amidation

-

Reagents/Conditions : Thionyl chloride (to form acid chloride), followed by reaction with amines .

-

Products : Amides (e.g., pyridinylnicotinamide derivatives).

Decarboxylation

-

Reagents/Conditions : Heating with Cu powder in quinoline at 150–200°C.

-

Products : 4,6-Diaminopyridine (with CO₂ elimination).

Cyclization Reactions

The proximity of amino and carboxylic acid groups enables intramolecular cyclization.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Imidazole Formation | Heat (Δ) in acidic medium | 1H-Imidazo[4,5-b]pyridine | ~50% | |

| Lactam Formation | DCC/DMAP in DCM | Pyrido[3,4-d]pyrimidin-2-one | 60–70% |

Proton Transfer and Coordination Chemistry

The amino groups act as hydrogen-bond donors/acceptors, forming stable complexes:

-

With Phenolic Acids : 2,6-Dichloro-4-nitrophenol (DCNP) forms a 1:1 H-bonded complex via proton transfer (λ<sub>max</sub> = 423 nm, K<sub>f</sub> = 1.2 × 10⁴ M⁻¹) .

-

With Metal Ions : Cu²⁺ or Fe³⁺ in ethanol yield coordination polymers (characterized by UV-Vis and FTIR) .

Comparative Reactivity Table

| Reaction | Amino Group Reactivity | Carboxylic Acid Reactivity | Dominant Pathway |

|---|---|---|---|

| Acylation | High (positions 4,6) | Low | N-Acylation |

| Esterification | Low | High | Acid → Ester |

| Cyclization | Moderate | Moderate | Intramolecular Imine/Amide |

Mechanistic Insights

科学研究应用

Medicinal Applications

1.1 Neurological Disorders

4,6-Diaminopyridine-3-carboxylic acid hydrochloride is primarily known for its use in treating certain neurological disorders, particularly myasthenic syndromes such as Lambert-Eaton myasthenic syndrome (LEMS). It acts as a potassium channel blocker, enhancing the release of acetylcholine at the neuromuscular junction, which is crucial for muscle contraction.

- Case Study : A randomized double-blind placebo-controlled study demonstrated that patients receiving 4,6-diaminopyridine experienced significant improvements in muscle strength compared to those on placebo, highlighting its efficacy in maintaining neuromuscular function .

1.2 Potential Anti-Cancer Properties

Emerging research suggests that 4,6-diaminopyridine-3-carboxylic acid hydrochloride may have anti-cancer properties. Its structural similarity to other pyridine derivatives has led to investigations into its ability to inhibit tumor growth.

- Research Findings : In vitro studies have shown that compounds related to 4,6-diaminopyridine can induce apoptosis in cancer cell lines, suggesting potential for further development as an anti-cancer agent .

Chemical Synthesis and Research Applications

2.1 Organic Synthesis

In organic chemistry, 4,6-diaminopyridine-3-carboxylic acid hydrochloride serves as an important intermediate for synthesizing various complex organic molecules. Its functional groups allow for diverse chemical reactions such as:

- Substitution Reactions : The amino groups can participate in nucleophilic substitutions.

- Coupling Reactions : It can be used to synthesize more complex structures through coupling with other reagents.

| Reaction Type | Description | Example Application |

|---|---|---|

| Substitution | Nucleophilic substitutions using amino groups | Synthesis of pharmaceuticals |

| Coupling | Formation of complex organic molecules | Development of new drug candidates |

Toxicological Studies

Understanding the safety profile of 4,6-diaminopyridine-3-carboxylic acid hydrochloride is crucial for its application in medicine. Toxicological studies have assessed its safety through various methods.

3.1 Acute and Chronic Toxicity Studies

Research has shown that while the compound exhibits some toxicity at high doses, it is generally well-tolerated at therapeutic levels.

- Study Results : In a 90-day repeated oral dose toxicity study on rats, adverse effects were noted at higher doses (≥10 mg/kg), but no significant toxicity was observed at lower doses (≤3 mg/kg) .

Conclusion and Future Directions

The applications of 4,6-diaminopyridine-3-carboxylic acid hydrochloride span across medicinal chemistry and organic synthesis. Its role in treating neurological disorders and potential anti-cancer properties make it a compound of interest for further research. Continued exploration into its mechanisms and broader applications could lead to significant advancements in therapeutic strategies.

作用机制

The mechanism of action of 4,6-Diaminopyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. Its effects on the nervous system are of particular interest, as it may modulate neurotransmitter release and neuronal activity.

相似化合物的比较

4,6-Diaminopyridine-3-carboxylicacidhydrochloride can be compared with other similar compounds, such as:

4-Aminopyridine: Known for its use in treating multiple sclerosis.

3,4-Diaminopyridine: Used in the treatment of Lambert-Eaton myasthenic syndrome.

6-Aminonicotinic acid: Studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, making it a valuable compound for research and potential therapeutic use.

生物活性

4,6-Diaminopyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two amino groups at the 4 and 6 positions and a carboxylic acid group at the 3 position. The hydrochloride form enhances its solubility in water, facilitating biological assays and applications.

The biological activity of 4,6-diaminopyridine-3-carboxylic acid hydrochloride is primarily attributed to its role as an enzyme inhibitor and its interaction with cellular receptors. Studies indicate that it can modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Enzyme Inhibition

The compound has shown efficacy in inhibiting specific enzymes involved in metabolic pathways. For instance, it may affect the activity of topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapy.

Biological Activity Data

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 4,6-diaminopyridine-3-carboxylic acid hydrochloride on A-549 (lung cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential as an antitumor agent. -

Topoisomerase Inhibition

Research demonstrated that this compound acts as a topoisomerase poison, disrupting DNA replication in cancer cells. The structure-activity relationship indicated that modifications to the amino or carboxylic groups could enhance its inhibitory effects on topoisomerases compared to established agents like etoposide. -

Neuroprotective Effects

Clinical observations have noted enhanced motor function in multiple sclerosis patients following administration of 4,6-diaminopyridine-3-carboxylic acid hydrochloride. This suggests potential applications in neurodegenerative disorders where synaptic transmission is impaired.

属性

IUPAC Name |

4,6-diaminopyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICDRXJEOGSSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。